
Taglutimide
Overview
Description
Taglutimide (2-[bicyclo(2,2,1)heptane-2-endo-3-endo-dicarboximido]-glutarimide), also known by its Chinese name 他谷酰胺, is a sedative-hypnotic drug with a unique pharmacological profile. Preclinical studies in mice demonstrated its potent central nervous system (CNS) depressant effects, including reduced spontaneous motor activity, potentiation of pentobarbital-induced sedation, and antagonism of amphetamine-induced stimulation . It also enhances morphine’s analgesic effects without intrinsic analgesic activity . Recent clinical evaluations highlight its immunosuppressant properties, particularly in treating erythema nodosum leprosum (ENL), without the teratogenic risks associated with structurally similar compounds like thalidomide .
Preparation Methods
Structural and Chemical Properties of Taglutimide
This compound (C₁₄H₁₆N₂O₄, molecular weight 276.29 g/mol) features a glutarimide core substituted with aromatic and aliphatic groups . Its sedative properties likely arise from structural similarities to barbiturates, which modulate γ-aminobutyric acid (GABA) receptors . The compound’s low aqueous solubility (predicted logP ~2.1) necessitates specialized formulation techniques, as evidenced by its inclusion in tamper-resistant dosage forms .
Synthetic Routes to Glutarimide Derivatives
While explicit protocols for this compound are absent in the reviewed sources, its synthesis can be inferred from analogous glutarimide-based compounds. Two predominant strategies emerge:
Cyclocondensation of Diamines with Dicarboxylic Acids
Glutarimides are classically synthesized via cyclocondensation reactions. For this compound, this would involve reacting a substituted 1,5-pentanedioic acid derivative with a primary amine under dehydrating conditions:
2\text{)}3\text{-COOH + 2 R-NH}2 \xrightarrow{\Delta, \text{Dean-Stark}} \text{this compound} + 4 \text{H}2\text{O}
The reaction typically employs toluene or xylene as azeotropic solvents, with catalytic p-toluenesulfonic acid (pTSA) . Patents describing mixed-phase co-crystals suggest that post-synthetic processing with anti-solvents (e.g., water/ethanol mixtures) enhances crystallinity .
Ring-Closing Metathesis (RCM)
Modern approaches utilize RCM for constructing the glutarimide ring. A diene precursor bearing appropriate substituents undergoes catalysis by Grubbs-type complexes:
2=\text{CH-(CH}2\text{)}2\text{-CH}2\text{-CH}_2\text{-X} \xrightarrow{\text{Ru Catalyst}} \text{this compound} + \text{Ethylene}
This method offers superior stereocontrol but requires stringent anhydrous conditions and high-cost catalysts .
Industrial-Scale Production Considerations
Henan Kanbei Chemical’s manufacturing process for this compound emphasizes reactor design and quality control :
Table 1: Critical Process Parameters for this compound Synthesis
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Reaction Temperature | 160–180°C | ±15% yield |
Catalyst Loading | 0.5–1.2 mol% pTSA | Nonlinear |
Solvent System | Toluene/DPE glycol (3:1) | Maximizes azeotrope |
Post-Reaction Quench | pH 6.5–7.0 | Prevents hydrolysis |
The company’s patented reactive extrusion technology, though originally developed for dosage forms , could theoretically accelerate cyclocondensation through intensified mixing and heat transfer. Twin-screw extruders operating at 150–175°C achieve >95% conversion in residence times under 5 minutes .
Purification and Polymorph Control
Mixed-phase co-crystallization techniques from CA2548281C prove critical for isolating pharmaceutically acceptable polymorphs :
-
Anti-Solvent Precipitation : this compound crude is dissolved in acetone (40°C) and precipitated via controlled water addition (0.5 mL/min).
-
Thermal Annealing : Co-crystals are heated to 120°C for 2 hours to eliminate metastable phases.
-
Particle Size Reduction : Jet milling produces particles <75 μm, enhancing dissolution kinetics .
X-ray diffraction analyses of analogous compounds reveal that Form I (monoclinic P2₁/c) exhibits superior stability under accelerated aging conditions (40°C/75% RH) .
Analytical Characterization
Quality control protocols adapted from TargetMol’s specifications include :
-
HPLC : C18 column, 65:35 MeOH:NH₄OAc (10 mM), retention time 6.8 ± 0.2 min
-
DSC : Endotherm at 214°C (melting), no glass transition below 150°C
-
TGA : <0.5% weight loss up to 200°C
Residual solvent analysis via GC-MS must comply with ICH Q3C limits, particularly for toluene (≤890 ppm) .
Chemical Reactions Analysis
Types of Reactions
Taglutimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Chemical Properties of Taglutimide
This compound is a derivative of glutamic acid, characterized by its imide functionality. Its chemical structure allows for interactions with biological systems, making it a candidate for various applications in drug development and research.
Medicinal Chemistry Applications
1. Neuropharmacology
This compound has shown promise in neuropharmacological studies. Preclinical research indicates that it does not produce toxic effects when administered orally at high dosages in mice, suggesting a favorable safety profile for further exploration in neurological disorders .
2. Anticancer Research
In the realm of oncology, this compound has been investigated for its potential to inhibit tumor growth. Studies have focused on its ability to modify the tumor microenvironment and enhance the efficacy of existing cancer therapies. The compound's mechanisms are being explored to understand how it can synergistically work with other anticancer agents to improve treatment outcomes .
Pharmacological Insights
1. Drug Development
This compound is being evaluated for its role in developing new therapeutic agents. Its structural analogs are being synthesized to enhance bioactivity and reduce side effects. Research has indicated that modifications to the this compound structure can lead to compounds with improved pharmacokinetic properties .
2. Toxicological Studies
Toxicological assessments have been critical in evaluating the safety of this compound. Studies have demonstrated that certain derivatives exhibit teratogenic effects, while others do not show significant embryotoxicity at varying doses, highlighting the importance of structure-activity relationships in drug design .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound derivatives found that specific compounds could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 2: Synergistic Antitumor Activity
Research examining the combination of this compound with traditional chemotherapeutics revealed enhanced antitumor activity against glioma cells. The study utilized mathematical modeling to optimize drug combinations, demonstrating this compound's role in personalized medicine approaches for cancer treatment .
Data Tables
Mechanism of Action
Taglutimide exerts its effects through several mechanisms:
Central Nervous System Depression: This compound reduces spontaneous motor activity and potentiates the central-depressant effect of other drugs, such as pentobarbital.
Drug Metabolism: Pretreatment with this compound accelerates the metabolism of certain drugs, influencing their efficacy and side effects.
Molecular Targets and Pathways: This compound interacts with specific molecular targets in the central nervous system, leading to its sedative-hypnotic effects.
Comparison with Similar Compounds
Taglutimide belongs to the glutarimide class, sharing structural and functional similarities with other CNS-active and immunomodulatory drugs. Below is a detailed comparison:
Structural and Functional Analogues
Mechanistic and Clinical Differences
- Teratogenicity : this compound’s bicycloheptane structure avoids the phthalimide moiety linked to thalidomide’s teratogenic effects, making it safer for long-term use .
- Immunosuppression: Both this compound and thalidomide suppress ENL inflammation, but this compound lacks thalidomide’s anti-angiogenic and anti-TNF-α properties, suggesting distinct molecular targets .
- Safety Profile : this compound’s lack of motor coordination impairment contrasts sharply with benzodiazepines, positioning it as a candidate for patients requiring sedation without functional disruption .
Research Findings and Clinical Implications
- Preclinical Data : this compound’s potentiation of morphine analgesia (without intrinsic opioid activity) suggests adjunctive use in pain management, though human trials are pending .
- ENL Trials : Early-phase studies report this compound’s efficacy in ENL with fewer adverse events compared to thalidomide, though direct comparative trials are needed .
- Market Potential: As a non-teratogenic alternative to thalidomide, this compound could address unmet needs in leprosy and autoimmune disorders, pending regulatory approvals.
Biological Activity
Taglutimide, a derivative of thalidomide, has garnered interest due to its pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
This compound is structurally related to thalidomide, possessing a glutarimide ring. Studies have shown that the addition of N-alkyl groups to the glutarimide ring does not significantly alter its ability to inhibit tumor necrosis factor-alpha (TNF-α) production. In vitro experiments indicated that this compound and its N-alkyl analogs inhibited TNF-α synthesis by approximately 60% in lipopolysaccharide-stimulated human peripheral blood mononuclear cell cultures. The stability of this compound was assessed in various phosphate buffer solutions at different temperatures, revealing half-lives ranging from 25 to 35 hours at physiological pH levels .
Sedative and Hypnotic Properties
This compound has been identified as a new sedative-hypnotic agent. Research indicates that it does not produce toxic effects even at high dosages in animal models. Its central nervous system (CNS) depressant effects were demonstrated through several mechanisms:
- Reduction in Spontaneous Motor Activity: this compound administration led to decreased motor activity in test subjects.
- Potentiation of Pentobarbital Effects: It enhanced the sedative effects of pentobarbital, indicating a synergistic interaction.
- Antagonism of Amphetamine Effects: The compound countered the stimulant effects of amphetamine, further confirming its CNS depressant profile.
- Narcotic Activity: When administered intravenously, this compound exhibited narcotic-like effects .
Analgesic Potentiation
This compound has shown the ability to enhance the analgesic effects of morphine without providing analgesia on its own. This characteristic suggests potential applications in pain management, particularly in combination therapies .
Comparative Biological Activity
The following table summarizes key biological activities of this compound compared to thalidomide:
Activity | This compound | Thalidomide |
---|---|---|
TNF-α Inhibition | Yes (60% inhibition) | Yes (similar efficacy) |
Sedative Effect | Yes | Yes |
Analgesic Potentiation with Morphine | Yes | No |
Toxicity at High Doses | None observed | Limited |
Anticonvulsant Activity | No | No |
Case Studies and Research Findings
-
In Vitro Studies on TNF-α Inhibition:
A study investigated the effectiveness of this compound in inhibiting TNF-α production in human peripheral blood mononuclear cells. The results showed comparable efficacy to thalidomide, suggesting potential for similar therapeutic applications . -
Sedative Effects in Animal Models:
In a controlled experiment with mice, this compound demonstrated significant sedative effects without toxicity, supporting its development as a safer alternative to traditional sedatives . -
Combination Therapy Potential:
Research highlighted the potential for this compound to be used in combination with opioids for pain management, enhancing their effectiveness while potentially reducing required dosages .
Properties
IUPAC Name |
4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPJPYAYMWPUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864473 | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14166-26-8, 20537-86-4 | |
Record name | rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14166-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC407013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.